N-Nitrosohydroxyproline
Overview
Description
Synthesis Analysis
N-Nitrosohydroxyproline has been synthesized through various methods, including the conversion of L-4-hydroxyproline into N-nitroso derivatives. These derivatives are then transformed into esters and intermediates for peptide synthesis, showcasing their utility in creating protected L-4-hydroxyproline peptides (Stewart, 1971).
Molecular Structure Analysis
The molecular structure of N-nitrosohydroxyproline derivatives has been explored through crystallographic studies, revealing details about their conformations and interactions. For instance, (2S,4R)-4-Hydroxyproline(4-nitrobenzoate) demonstrates the impact of stereoelectronic effects on molecular conformation, highlighting the role of hyperconjugative interactions in determining structure (Pandey, Yap, & Zondlo, 2014).
Chemical Reactions and Properties
N-Nitrosohydroxyproline participates in various chemical reactions, including the nitrosation process, which is crucial in the formation of N-nitrosamines in cured meats. Studies have shown that proline and hydroxyproline play significant roles in this process, with hydroxyproline inhibiting the formation of certain nitrosamines (Drabik-Markiewicz et al., 2009).
Physical Properties Analysis
The physical properties of N-nitrosohydroxyproline derivatives, such as solubility and thermal stability, are influenced by their molecular structure and the presence of functional groups. These properties are essential for their application in peptide synthesis and other chemical processes.
Chemical Properties Analysis
The chemical properties of N-nitrosohydroxyproline, including its reactivity and the conditions under which it can form N-nitrosamines, are critical for understanding its behavior in biological systems and food products. The formation of N-nitrosamines from N-nitrosohydroxyproline derivatives under certain conditions highlights the importance of controlling nitrite levels and temperature in food processing to minimize potential health risks (Drabik-Markiewicz et al., 2010).
Scientific Research Applications
N-Nitroso compounds, including N-Nitrosohydroxyproline, have been studied in various scientific fields, particularly in pharmaceutical and environmental chemistry . They have been linked to the discovery of nitrosamine impurities in the manufacturing process of marketed medicines . This has led to increased regulatory scrutiny .
In terms of application, these compounds are often discussed in the context of their role as water contaminants and the methods for their detection . The formation of N-nitrosamines in pharmaceutical products and their detection is a critical issue .
The outcomes of these studies often focus on the identification and quantification of N-nitroso compounds in various contexts . For example, the FDA database shows that more than 1400 product lots have been recalled from the market due to the presence of carcinogenic N-nitrosamine impurities at levels beyond the acceptable intake limit of 26.5 ng/day .
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Food Chemistry
- N-Nitroso compounds, including N-Nitrosohydroxyproline, have been found in nitrite preserved cooked sausages . There was a positive correlation between the levels of N-Nitrosohydroxyproline and the amount of nitrite added to the sausages . This suggests that N-Nitrosohydroxyproline could be used as an indicator of nitrite levels in food products .
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Pharmaceutical Chemistry
- N-Nitroso compounds have been linked to the discovery of nitrosamine impurities in the manufacturing process of marketed medicines . This has led to increased regulatory scrutiny . The FDA database shows that more than 1400 product lots have been recalled from the market due to the presence of carcinogenic N-nitrosamine impurities at levels beyond the acceptable intake limit of 26.5 ng/day .
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Environmental Chemistry
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Drug Design
- Nitrogen-containing heterocycles, which include N-Nitroso compounds, are frequently present in molecules of interest in medicinal chemistry . They are abundant in nature, existing as subunits in several natural products, for example vitamins, hormones, and antibiotics . Some representative alkaloids and other nitrogen-containing natural products, showing diverse biological activities, and several of them are even prescribed drugs such as serotonin, thiamine (also called vitamin B1), atropine, morphine, and codeine .
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Computational Chemistry
- A novel method uses data on CYP-mediated metabolic hydroxylation of CH2 groups in non-nitrosamine xenobiotics to identify structural features that may also help in predicting the likelihood of metabolic α-carbon hydroxylation in N-nitrosamines . This approach offers a new avenue for tapping into potentially large experimental data sets on xenobiotic metabolism to improve risk assessment of nitrosamines .
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Carcinogenicity Assessment
- Recent withdrawal of several drugs from the market due to elevated levels of N-nitrosamine impurities underscores the need for computational approaches to assess the carcinogenicity risk of nitrosamines . The discovery of N-nitrosodimethylamine (NDMA) as an impurity in the drug valsartan in 2018 sparked a heightened focus on controlling nitrosamine impurities in the pharmaceutical regulatory agencies .
properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-nitrosopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c8-3-1-4(5(9)10)7(2-3)6-11/h3-4,8H,1-2H2,(H,9,10)/t3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVBOWJCKJGCJM-DMTCNVIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021042 | |
Record name | N-Nitrosohydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosohydroxyproline | |
CAS RN |
30310-80-6 | |
Record name | N-Nitrosohydroxyproline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30310-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosohydroxyproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosohydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSOHYDROXYPROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9BBV16TX0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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